![molecular formula C25H27N3O5 B2661320 2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921793-35-3](/img/structure/B2661320.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
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Overview
Description
The compound “2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives, has been reported. The process involves the reaction of phthalic anhydride with aminoacetoacetate to afford a phthalimide derivative. This derivative then reacts with hydrazine hydrate to give a new indolinylacetohydrazide derivative .Scientific Research Applications
Anti-inflammatory Applications
Research has demonstrated the synthesis of novel compounds with the core structure of 2-(1,3-dioxoisoindolin-2-yl) for potential anti-inflammatory applications. These compounds showed promising anti-inflammatory activity in both in vitro and in vivo models, indicating their potential as therapeutic agents for inflammatory diseases (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Applications
Derivatives of 2-(1,3-dioxoisoindolin-2-yl) have been explored for their anticonvulsant activity. A study involving the design and synthesis of these compounds found them effective in models of seizures, highlighting their potential in the treatment of epilepsy (Nikalje, Khan, & Ghodke, 2011).
Antimicrobial Applications
Certain derivatives containing the 2-(1,3-dioxoisoindolin-2-yl) moiety have shown promising antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Patel & Dhameliya, 2010).
Anticancer Applications
Novel compounds based on the 2-(1,3-dioxoisoindolin-2-yl) scaffold have demonstrated significant anticancer activity against various cancer cell lines. Their mechanism of action includes the induction of apoptosis and inhibition of cancer cell growth, suggesting their potential as leads for the development of new anticancer therapies (Zhang et al., 2023).
Acetylcholinesterase Inhibitory Activity
Research into the synthesis of oxoisoindoline derivatives, a closely related class of compounds, has identified potential acetylcholinesterase inhibitors. These findings could contribute to the development of new treatments for neurodegenerative diseases like Alzheimer's (Rayatzadeh et al., 2015).
Safety And Hazards
properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-15(2)12-27-19-11-16(9-10-20(19)33-14-25(3,4)24(27)32)26-21(29)13-28-22(30)17-7-5-6-8-18(17)23(28)31/h5-11,15H,12-14H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGUCEDHKDMKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide |
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